molecular formula C19H23NOSi B14613021 [4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone CAS No. 60120-95-8

[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone

Cat. No.: B14613021
CAS No.: 60120-95-8
M. Wt: 309.5 g/mol
InChI Key: UMWITJGGCOALTE-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone is a complex organic compound with a unique structure that includes both dimethylamino and ethenyl(dimethyl)silyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes may include:

    Formation of the Core Structure: This step involves the synthesis of the phenylmethanone core, often through Friedel-Crafts acylation.

    Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions.

    Addition of Ethenyl(dimethyl)silyl Group: This step may involve hydrosilylation reactions to introduce the ethenyl(dimethyl)silyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethenyl(dimethyl)silyl group can enhance the compound’s stability and reactivity. These interactions can modulate biological activities and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone, 4-(dimethylamino)-: Similar in structure but lacks the ethenyl(dimethyl)silyl group.

    Michler’s ketone: Contains two dimethylamino groups but no ethenyl(dimethyl)silyl group.

Uniqueness

The presence of both dimethylamino and ethenyl(dimethyl)silyl groups in [4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone makes it unique

Properties

CAS No.

60120-95-8

Molecular Formula

C19H23NOSi

Molecular Weight

309.5 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-[4-[ethenyl(dimethyl)silyl]phenyl]methanone

InChI

InChI=1S/C19H23NOSi/c1-6-22(4,5)18-13-9-16(10-14-18)19(21)15-7-11-17(12-8-15)20(2)3/h6-14H,1H2,2-5H3

InChI Key

UMWITJGGCOALTE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[Si](C)(C)C=C

Origin of Product

United States

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